
N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.
Wirkmechanismus
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
This compound interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The disruption of microtubule assembly affects the cell division process , leading to aneuploidy and polyploidy in germ cells and somatic cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.
Pharmacokinetics
Similar compounds like carbendazim have a half-life of3 days to 12 months , suggesting that this compound may also have a long half-life
Result of Action
The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to chromosomal abnormalities . This can result in cell death or the formation of cells with abnormal numbers of chromosomes, potentially leading to diseases like cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide typically involves the reaction of 2-chloromethylbenzimidazole with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of nitro to amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide. The compound has shown activity against various cancer cell lines. For instance, derivatives of benzimidazole have been tested against leukemia, melanoma, lung cancer, and colon cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 (Colorectal) | 5.85 |
Other Derivatives | Various Lines | 4.53 - 10.00 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies indicate that certain derivatives exhibit potent antibacterial effects with minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 1.27 | Bacillus subtilis |
Other Derivatives | 1.43 - 2.65 | Staphylococcus aureus, Escherichia coli |
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including the Mannich reaction to form the benzimidazole framework followed by nitration to introduce the nitro groups. This method allows for the modification of various substituents on the benzene ring to optimize biological activity .
General Synthesis Steps:
- Formation of Benzimidazole: Reacting o-phenylenediamine with an appropriate carbonyl compound.
- Mannich Reaction: Introducing the amine group via formaldehyde and a secondary amine.
- Nitration: Treating the resultant compound with a nitrating agent to incorporate nitro groups.
Therapeutic Potential
Given its diverse biological activities, this compound is being explored for therapeutic applications in:
- Cancer Treatment: As a potential chemotherapeutic agent targeting multiple cancer types.
- Infection Control: As an antimicrobial agent against resistant bacterial strains.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- A study reported that certain benzimidazole derivatives exhibited up to 97% inhibition of inflammation in animal models compared to standard drugs like indomethacin .
- Another research highlighted the analgesic properties of related compounds, suggesting their potential use in pain management therapies .
Vergleich Mit ähnlichen Verbindungen
- N-(1H-benzimidazol-2-ylmethyl)-2-substituted-3H-benzimidazol-5-amine
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N,N,N’,N’-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine (EDTB)
Comparison: N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which enhance its biological activity compared to other benzimidazole derivatives. The nitro groups can participate in redox reactions, making this compound more versatile in its applications .
Biologische Aktivität
N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, are known for their diverse pharmacological activities. These compounds exhibit significant antibacterial, antifungal, antiviral, and anticancer properties due to their structural similarities with naturally occurring biomolecules . The benzimidazole scaffold is particularly appealing for drug development because of its ability to interact with various biological targets.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds related to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound Name | MIC (µg/ml) | Target Organism |
---|---|---|
This compound | 12.5 | Staphylococcus aureus |
This compound | 25 | Escherichia coli |
This compound | 50 | Candida albicans |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are critical pathogens in clinical settings .
3. Anticancer Activity
The anticancer properties of this compound have been evaluated in various cell lines. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: In Vitro Evaluation
In a study assessing the cytotoxic effects of several benzimidazole derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), this compound demonstrated an IC50 value of approximately 4.53 µM against HCT116 colorectal carcinoma cells. This potency is noteworthy when compared to standard chemotherapy agents like 5-fluorouracil (IC50 = 9.99 µM) .
4. Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their chemical structure. The presence of nitro groups at specific positions on the aromatic ring has been correlated with enhanced bioactivity. For instance:
- Nitro Substituents : The introduction of nitro groups increases the lipophilicity and electron-withdrawing capacity of the compound, which can enhance binding affinity to biological targets.
- Benzimidazole Core : The structural integrity provided by the benzimidazole core is crucial for maintaining biological activity across various derivatives.
5. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its notable antimicrobial and anticancer activities. Its efficacy against resistant strains of bacteria and various cancer cell lines underscores the importance of further research into its pharmacological potential. Continued exploration into the structure-activity relationships will likely yield more potent derivatives that could be developed into effective therapeutic agents.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c21-15(9-5-10(19(22)23)7-11(6-9)20(24)25)16-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,16,21)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRDOBZDXKTIIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.